molecular formula C12H12O2 B14309057 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one CAS No. 113503-49-4

6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one

Cat. No.: B14309057
CAS No.: 113503-49-4
M. Wt: 188.22 g/mol
InChI Key: HQIREIQEVUIOJK-UHFFFAOYSA-N
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Description

6,7,8,9-Tetramethylidene-2-oxabicyclo[322]nonan-3-one is a complex organic compound with a unique bicyclic structure This compound is part of the bicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure. The reaction conditions often include high pressure and temperatures around 130°C to improve the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced bicyclic compounds, and various substituted derivatives

Scientific Research Applications

6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one is unique due to its specific arrangement of carbon atoms and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and potential for various applications that are not observed in similar compounds.

Properties

CAS No.

113503-49-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6,7,8,9-tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one

InChI

InChI=1S/C12H12O2/c1-6-8(3)12-9(4)7(2)10(6)5-11(13)14-12/h10,12H,1-5H2

InChI Key

HQIREIQEVUIOJK-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CC(=O)OC(C1=C)C(=C)C2=C

Origin of Product

United States

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